1-(4-ethoxyphenyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea

Medicinal Chemistry Physicochemical Profiling Pyrazolyl-Urea SAR

This pyrazolyl-urea probe features a distinct pharmacophoric fingerprint: 4-ethoxyphenyl terminus, 5-methyl-3-(pyridin-3-yl)-1H-pyrazole core, and a two-carbon ethyl linker. Minor structural changes in this scaffold class shift kinase selectivity up to threefold (literature p38 IC₅₀ range: 13–270 nM). Deploy as an SAR reference for mapping p38-MAPK, TrkA, Src, and ERK1/2 inhibition profiles across BRAF/RAS-mutant cell line panels. The 4-ethoxy substitution confers intermediate lipophilicity (cLogP ~2.8–3.2) for differentiated cell permeability vs. methoxy or tert-butyl analogs. Use as a late-stage intermediate for focused pyrazolyl-urea library synthesis. Requires experimental kinase profiling—not a validated stand-alone lead.

Molecular Formula C20H23N5O2
Molecular Weight 365.437
CAS No. 2034324-92-8
Cat. No. B2432167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-ethoxyphenyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea
CAS2034324-92-8
Molecular FormulaC20H23N5O2
Molecular Weight365.437
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)NCCN2C(=CC(=N2)C3=CN=CC=C3)C
InChIInChI=1S/C20H23N5O2/c1-3-27-18-8-6-17(7-9-18)23-20(26)22-11-12-25-15(2)13-19(24-25)16-5-4-10-21-14-16/h4-10,13-14H,3,11-12H2,1-2H3,(H2,22,23,26)
InChIKeyOFMUEDTXJPPAEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Ethoxyphenyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea (CAS 2034324-92-8): Core Chemical Identity & Procurement Baseline


1-(4-Ethoxyphenyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea (CAS 2034324-92-8) is a synthetic pyrazolyl-urea derivative with molecular formula C20H23N5O2 and molecular weight 365.4 g/mol [1]. It features a 4-ethoxyphenyl urea moiety linked via a two-carbon ethyl spacer to a 5-methyl-3-(pyridin-3-yl)-1H-pyrazole core. This compound belongs to the broader class of pyrazolyl-ureas, a privileged scaffold in medicinal chemistry known for interactions with multiple kinase targets including p38-MAPK, Src, TrkA, and ERK, as well as anti-angiogenic and anti-proliferative activities [2]. Its specific substitution pattern—para-ethoxy on the phenyl ring, meta-pyridinyl on the pyrazole, and a 5-methyl group—distinguishes it from closely related analogs in the pyrazolyl-urea chemical space.

Why 1-(4-Ethoxyphenyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea Cannot Be Replaced by a Generic Pyrazolyl-Urea Analog


Within the pyrazolyl-urea class, even minor structural modifications produce substantial shifts in kinase selectivity, cellular potency, and physicochemical properties. The literature demonstrates that altering the phenyl ring substituent (e.g., 4-methoxy vs. 4-ethoxy) can change kinase binding affinity by nearly threefold [1], while varying the pyrazole substitution pattern or linker length dramatically impacts target engagement—for instance, extending the linker between the 1,5-diarylpyrazole and urea groups was shown to overcome steric hindrance and improve COX-2/sEH dual inhibition [2]. The target compound's unique combination of a 4-ethoxyphenyl terminus, a 5-methyl-3-(pyridin-3-yl)-pyrazole core, and a two-carbon ethyl linker creates a distinct pharmacophoric profile that cannot be replicated by analogs with different substituents (e.g., 4-methoxy, 4-chlorobenzyl, or unsubstituted phenyl) or alternative linker lengths. Generic interchange risks loss of the specific kinase inhibition fingerprint and biological activity that this precise substitution pattern was designed to achieve.

Quantitative Differentiation Evidence for 1-(4-Ethoxyphenyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea (CAS 2034324-92-8) vs. Closest Analogs


4-Ethoxy Substituent vs. 4-Methoxy Analog: Impact on Lipophilicity and Predicted Membrane Permeability

The target compound bears a 4-ethoxy (-OCH2CH3) substituent on the phenyl urea ring, whereas the closely related analog 1-(2-methoxyphenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea (CAS 2097857-57-1) carries a 2-methoxy (-OCH3) group [1]. The ethoxy group increases calculated lipophilicity (cLogP) by approximately 0.4–0.6 log units relative to the methoxy analog based on additive fragment constants [2]. In the pyrazolyl-urea series, this magnitude of lipophilicity shift was associated with a nearly threefold difference in kinase binding affinity (Ki) between 4-methoxy and 4-ethyl phenyl urea derivatives in published structure-activity relationship studies [3].

Medicinal Chemistry Physicochemical Profiling Pyrazolyl-Urea SAR

5-Methyl-3-(pyridin-3-yl)-pyrazole Core vs. Unsubstituted or 4-Pyridinyl Isomers: Predicted Kinase Selectivity Differentiation

The target compound incorporates a 5-methyl-3-(pyridin-3-yl)-1H-pyrazole moiety where the pyridine nitrogen is at the meta (3-) position relative to the pyrazole attachment point. In contrast, the analog 1-ethyl-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea retains the same pyrazole core but replaces the 4-ethoxyphenyl urea terminus with a simple ethyl urea [1]. Published pyrazolyl-urea kinase inhibitor patents and reviews demonstrate that the pyridin-3-yl substitution pattern directs distinct kinase selectivity: in the p38 MAPK inhibitor series, shifting the pyridine attachment from the 4-position (para) to the 3-position (meta) altered the inhibitor's binding mode and selectivity profile, with the 4-methylene-pyridine analog achieving IC50 = 42 nM on p38 while the unsubstituted phenyl analog was substantially less potent [2].

Kinase Inhibition Structure-Activity Relationship Pyrazole Regioisomerism

Two-Carbon Ethyl Linker Length vs. Methylene or Three-Carbon Linkers: Conformational Flexibility and Target Engagement Tradeoffs

The target compound employs a two-carbon ethyl linker (-CH2CH2-) connecting the pyrazole N1 to the urea nitrogen. This contrasts with pyrazolyl-urea analogs that utilize a one-carbon methylene linker or a three-carbon propylene linker. Published SAR in the 1,5-diarylpyrazole-urea dual COX-2/sEH inhibitor series established that a three-methylene linker provided optimal target engagement (IC50 = 0.9 nM for sEH, 1.26 μM for COX-2, >100 μM for COX-1), whereas shorter linkers imposed steric constraints that reduced dual inhibitory activity [1]. The two-carbon ethyl linker represents an intermediate conformational flexibility that may balance target engagement across multiple kinases (p38, ERK, TrkA) differently than either the shorter or longer linker variants.

Linker Optimization Conformational Analysis Dual Inhibitor Design

Molecular Weight and Heavy Atom Count Differentiation vs. Simplified Pyrazolyl-Urea Analogs: Implications for Ligand Efficiency Metrics

The target compound (MW = 365.4 g/mol; 27 heavy atoms) is intermediate in size within the pyrazolyl-urea chemical space. The simpler analog 1-ethyl-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea (MW ≈ 273 g/mol; approximately 20 heavy atoms) lacks the 4-ethoxyphenyl ring and represents a more fragment-like molecule with potentially higher ligand efficiency but lower absolute binding affinity [1]. Conversely, larger pyrazolyl-ureas such as BIRB796 (MW = 527.6 g/mol) achieve potencies in the low nanomolar range (p38 IC50 = 18 nM) but at the cost of increased molecular complexity and reduced ligand efficiency [2]. The target compound's intermediate molecular weight positions it in a favorable range for balancing potency with favorable ADME properties according to commonly applied drug-likeness filters (Rule of Five compliance).

Ligand Efficiency Drug-likeness Fragment-based Design

Recommended Research Application Scenarios for 1-(4-Ethoxyphenyl)-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea (CAS 2034324-92-8)


Kinase Profiling and Selectivity Screening in Pyrazolyl-Urea SAR Campaigns

This compound is best deployed as a probe molecule within structure-activity relationship (SAR) studies exploring the pyrazolyl-urea kinase inhibitor space. Its 4-ethoxyphenyl group, 5-methyl-3-(pyridin-3-yl)-pyrazole core, and two-carbon ethyl linker collectively define a specific pharmacophoric fingerprint. Based on class-level evidence from the pyrazolyl-urea literature, where structurally related compounds achieve p38 inhibition with IC50 values ranging from 13 to 270 nM depending on precise substitution [1], this compound can serve as a reference point for mapping how incremental structural changes (e.g., ethoxy → methoxy, pyridin-3-yl → pyridin-4-yl, ethyl linker → propyl linker) shift kinase selectivity profiles across panels such as p38-MAPK, ERK1/2, TrkA, and Src [1]. It is not recommended as a stand-alone lead compound without first establishing its specific kinase inhibition profile through experimental testing.

Anti-Angiogenic Phenotypic Screening Reference Compound

Pyrazolyl-ureas have demonstrated anti-angiogenic activity through interference with MAPK and PI3K upstream signaling pathways. The pyrazolyl-urea GeGe-3, a structurally related compound, strongly inhibited tumor angiogenesis in HUVEC and zebrafish models [2]. The target compound, with its distinct substitution pattern, can be used as a comparator in phenotypic angiogenesis assays (e.g., HUVEC tube formation, zebrafish intersegmental vessel assays) to differentiate structure-dependent anti-angiogenic effects. Its intermediate lipophilicity (estimated cLogP ≈ 2.8–3.2) may confer different cell permeability and tissue distribution characteristics compared to more polar (methoxy) or more lipophilic (tert-butyl) pyrazolyl-urea analogs.

Building Block for Focused Pyrazolyl-Urea Library Synthesis

As a urea-linked heterocyclic building block, this compound contains synthetic handles (the terminal pyridinyl nitrogen, the ethoxy oxygen, and the urea NH groups) that permit further derivatization. It can serve as a late-stage intermediate for generating focused libraries of pyrazolyl-ureas with systematic variations at the 4-position of the phenyl ring (alkoxy chain length, branching, halogenation) or at the pyridine ring (N-oxide formation, halogenation). The two-carbon ethyl linker provides sufficient spacing to minimize steric clashes during subsequent coupling reactions, making it synthetically more accessible than analogs with shorter (methylene) linkers while avoiding the conformational entropy penalties associated with longer (propylene) linkers [3].

In Vitro Anti-Proliferative Screening Against Kinase-Dependent Cancer Cell Lines

The pyrazolyl-urea scaffold has demonstrated anti-proliferative activity across multiple cancer cell lines, with IC50 values in the HeLa cervical carcinoma model ranging from 5 to 50 μM for representative compounds [1]. The target compound's 4-ethoxyphenyl and 5-methyl-3-(pyridin-3-yl)-pyrazole substitution pattern is predicted to modulate kinase inhibition profiles relevant to melanoma (A375, SK-Mel-28), colorectal (HCT-116), and pancreatic cancer lines where MAPK pathway addiction is documented [1]. Researchers should prioritize this compound for initial screening in BRAF-mutant or RAS-mutant cell line panels, using vemurafenib or trametinib as positive controls, to establish whether its specific substitution pattern confers differential sensitivity compared to published pyrazolyl-urea analogs.

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